molecular formula C13H19NO2 B8326756 Pentyl 2-amino-3-methylbenzoate

Pentyl 2-amino-3-methylbenzoate

Cat. No.: B8326756
M. Wt: 221.29 g/mol
InChI Key: RJLFOJRFYXZPME-UHFFFAOYSA-N
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Description

Pentyl 2-amino-3-methylbenzoate is an ester derivative of 2-amino-3-methylbenzoic acid, where the carboxylic acid group is substituted with a pentyl ester moiety. This compound combines a benzoate backbone with an amino group at position 2 and a methyl group at position 2. The pentyl chain likely enhances lipophilicity compared to shorter-chain esters, influencing bioavailability and applications in drug delivery or catalysis .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

pentyl 2-amino-3-methylbenzoate

InChI

InChI=1S/C13H19NO2/c1-3-4-5-9-16-13(15)11-8-6-7-10(2)12(11)14/h6-8H,3-5,9,14H2,1-2H3

InChI Key

RJLFOJRFYXZPME-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC(=C1N)C

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Variations

Methyl 2-Amino-3-Hydroxybenzoate (CAS 17672-21-8)
  • Structure : Differs by replacing the pentyl ester with a methyl ester and substituting the 3-methyl group with a hydroxyl.
  • Molecular Formula: C₈H₉NO₃ vs. C₁₃H₁₉NO₂ for pentyl 2-amino-3-methylbenzoate.
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more water-soluble but less stable under acidic conditions compared to the methyl or pentyl derivatives.
  • Applications: Used in synthesizing heterocyclic compounds (e.g., oxazoloquinolines), as hydroxyl groups participate in cyclization reactions .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Replaces the ester with an amide and introduces a branched hydroxyalkyl group.
  • Key Feature: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property less pronounced in ester analogs like this compound.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with esterification routes used for benzoate esters .

Physicochemical and Reactivity Profiles

Compound Molecular Formula Key Substituents Solubility Stability Reactivity Applications
This compound C₁₃H₁₉NO₂ Pentyl ester, 2-NH₂, 3-CH₃ High in organics Stable in neutral pH Prodrug design, organocatalysis
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ Methyl ester, 3-OH Moderate in water Acid-sensitive Heterocycle synthesis
N-(2-Hydroxyalkyl)-3-methylbenzamide C₁₂H₁₇NO₂ Amide, branched OH Low in water Heat-stable Metal-catalyzed C–H activation

Industrial and Pharmacological Relevance

  • Pentyl Esters : Longer alkyl chains (e.g., pentyl) improve membrane permeability, making them candidates for prodrugs or topical formulations.
  • Amide vs. Ester : Amides (e.g., N-(2-hydroxyalkyl)-3-methylbenzamide) exhibit stronger coordination to metals, whereas esters are more hydrolytically labile, favoring controlled-release applications .

Q & A

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodology : Refer to GHS hazard statements (e.g., H315: skin irritation). Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride). Store at 2–8°C under inert atmosphere (N₂) to prevent hydrolysis .

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